4,6-Dichloro-5-methoxypyrimidine
Overview
Description
4,6-Dichloro-5-methoxypyrimidine is an organic compound with the molecular formula C5H4Cl2N2O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Mechanism of Action
- The primary targets of 4,6-Dichloro-5-methoxypyrimidine are not explicitly mentioned in the literature I found. However, pyrimidines (including this compound) have been associated with various biological activities, such as modulation of myeloid leukemia, antimicrobial effects, antitumor properties, and more .
Target of Action
Keep in mind that additional studies are needed to fully elucidate its mechanism of action and therapeutic potential . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-methoxypyrimidine typically involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride (POCl3) in the presence of a base such as N,N-dimethylaniline . Another method involves the use of 2-methoxy-dimethyl malonate as a starting material, which undergoes a series of reactions including chlorination and cyclization to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. The process involves continuous flow reactions to minimize purification steps and reduce environmental impact. For instance, the use of malonic diester as a raw material allows for a streamlined production process with fewer purification steps and reduced time costs .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: Although less common, the methoxy group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include ammonium hydroxide (NH4OH) for amination reactions, typically conducted in heated 2-propanol at 70°C for 48 hours.
Oxidation and Reduction Reactions: These reactions may require specific catalysts and conditions, depending on the desired transformation.
Major Products Formed:
Scientific Research Applications
4,6-Dichloro-5-methoxypyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4-Dichloro-5-methoxypyrimidine: Similar in structure but differs in the position of chlorine atoms.
4,6-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a methoxy group.
Uniqueness: 4,6-Dichloro-5-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups allows for a wide range of chemical modifications, making it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
4,6-dichloro-5-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQIGKLDBGKSNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198228 | |
Record name | 4,6-Dichloro-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5018-38-2 | |
Record name | 4,6-Dichloro-5-methoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5018-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-5-methoxypyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5018-38-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dichloro-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-5-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DICHLORO-5-METHOXYPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT6L8EYV2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4,6-Dichloro-5-methoxypyrimidine and are there any notable structural features?
A1: this compound (C5H4Cl2N2O) exhibits a near-planar molecular structure. [] The molecule consists of a pyrimidine ring with chlorine atoms substituted at the 4 and 6 positions, a methoxy group at the 5 position, and hydrogen atoms occupying the remaining positions. Notably, the carbon atom of the methoxy group deviates from the plane formed by the other atoms in the molecule. [] This structural information is crucial for understanding its potential reactivity and interactions.
Q2: How does the crystal structure of this compound influence its solid-state packing?
A2: In its crystal form, this compound molecules interact through close contacts between the chlorine atoms and nitrogen atoms of neighboring molecules (Cl⋯N contacts). [] These interactions, with distances of 3.0940 (15) Å and 3.1006 (17) Å, contribute to the formation of a three-dimensional framework within the crystal lattice. [] Understanding the crystal packing of this compound can be relevant for studies related to polymorphism, solubility, and other solid-state properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.